3-(3-Methylbenzyl)indolin-2-one
Description
3-(3-Methylbenzyl)indolin-2-one is a derivative of the indolin-2-one scaffold, a heterocyclic structure widely studied for its pharmacological versatility. The compound features a 3-methylbenzyl group (–CH₂–C₆H₄–3-CH₃) at the C3 position of the indolin-2-one core.
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-[(3-methylphenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H15NO/c1-11-5-4-6-12(9-11)10-14-13-7-2-3-8-15(13)17-16(14)18/h2-9,14H,10H2,1H3,(H,17,18) |
InChI Key |
RPTSFSJBJOWBBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methylbenzylamine with isatin in the presence of a suitable catalyst can yield the desired indolone derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro compounds can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial biological responses .
Comparison with Similar Compounds
Substituted Benzylidene Derivatives
Compounds with benzylidene (Ar–CH=) or benzyl (Ar–CH₂–) groups at C3 are common. Key examples include:
Key Observations :
- Substituent Effects : Methoxy groups (e.g., 44b ) improve solubility but may reduce lipophilicity compared to alkyl groups like 3-methylbenzyl .
- Biological Activity : Benzylidene derivatives with electron-withdrawing groups (e.g., nitro in 45b ) show kinase inhibition, while sulfinylmethylene derivatives (6m ) exhibit antibacterial properties .
Hybrids with Heterocyclic Moieties
Incorporation of heterocycles enhances target specificity:
| Compound | Hybrid Moiety | MIC (μg/mL) | Activity | Reference |
|---|---|---|---|---|
| 3g | Nitroimidazole | 0.0625–0.125 | Potent anti-MRSA | |
| 5a-5d | Pyrrole-furan | IC₅₀ <5 μM | Anticancer (superior to sunitinib) |
Key Observations :
- Nitroimidazole Hybrids : Compound 3g shows exceptional antibacterial activity due to synergy between the indolin-2-one core and nitroimidazole’s redox properties .
- Pyrrole-Furan Hybrids : Bis-indolin-2-one derivatives (5a-5d ) exhibit enhanced anticancer activity, suggesting that bulky substituents improve target binding .
Kinase Inhibitors
Indolin-2-ones are prominent kinase inhibitors:
| Compound | Target Kinases | IC₅₀ (μM) | Selectivity Notes | Reference |
|---|---|---|---|---|
| 12 | VEGFR2/PDGFRβ | 0.039 (VEGFR2) | Z-configuration preferred | |
| Sunitinib | Multiple RTKs | 0.01–0.1 | Broad-spectrum inhibition |
Key Observations :
Antibacterial Agents
Substituents dictate antibacterial efficacy:
Key Observations :
Physicochemical Properties
- Melting Points : Benzylidene derivatives generally exhibit higher melting points (>200°C) due to planar rigidity, while alkyl-substituted compounds (e.g., 3-methylbenzyl) may have lower values .
- Yield Trends : Electron-deficient aldehydes (e.g., nitro-substituted) often yield lower (50–60%) due to steric hindrance .
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups : Enhance kinase inhibition (e.g., nitro in 45b ) but reduce antibacterial potency .
Heterocyclic Hybrids : Improve target specificity (e.g., 3g vs. MRSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
